
Octacosyl octacosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacosyl octacosanoate: is a long-chain ester formed from octacosanol and octacosanoic acid. It is a waxy compound commonly found in the epicuticular waxes of plants. This compound is known for its hydrophobic properties and is used in various industrial applications due to its stability and non-reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octacosyl octacosanoate can be synthesized through the esterification of octacosanol and octacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octacosanol and octacosanoic acid are combined with an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions for several hours. The product is then purified through distillation or recrystallization to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octacosyl octacosanoate can undergo oxidation reactions, particularly at the alcohol and alkyl chain sites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester can be reduced to its corresponding alcohol and acid using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Octacosanoic acid and other oxidized derivatives.
Reduction: Octacosanol and octacosanoic acid.
Substitution: Amides or new esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Octacosyl octacosanoate is used as a model compound in studies of long-chain esters and their properties. It is also employed in the synthesis of other complex molecules.
Biology: In biological research, this compound is studied for its role in plant waxes and its impact on plant physiology and protection.
Medicine: While not directly used in medicine, derivatives of this compound are explored for their potential in drug delivery systems due to their hydrophobic nature and stability.
Industry: The compound is used in the production of cosmetics, lubricants, and coatings due to its excellent barrier properties and resistance to environmental factors.
Mecanismo De Acción
The mechanism by which octacosyl octacosanoate exerts its effects is primarily through its hydrophobic and stable nature. In industrial applications, it forms a protective barrier that prevents moisture loss and provides resistance to environmental degradation. In biological systems, it contributes to the protective wax layer on plant surfaces, reducing water loss and providing a barrier against pathogens.
Comparación Con Compuestos Similares
Octacosanol: A long-chain alcohol that is a precursor to octacosyl octacosanoate.
Octacosanoic acid: A long-chain fatty acid that reacts with octacosanol to form the ester.
Hexacosyl hexacosanoate: Another long-chain ester with similar properties but different chain lengths.
Uniqueness: this compound is unique due to its specific chain length and the combination of octacosanol and octacosanoic acid. This gives it distinct physical and chemical properties, such as higher melting points and greater stability compared to shorter-chain esters.
Propiedades
Número CAS |
66662-27-9 |
|---|---|
Fórmula molecular |
C56H112O2 |
Peso molecular |
817.5 g/mol |
Nombre IUPAC |
octacosyl octacosanoate |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
Clave InChI |
HJVFAGBLJBBLJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)
![Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13027460.png)

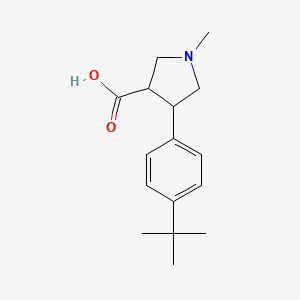
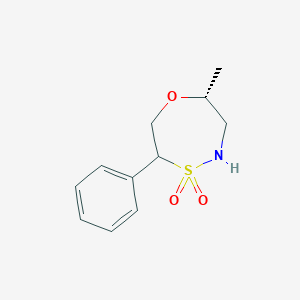
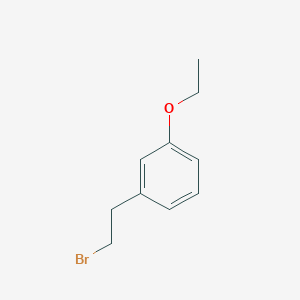
![2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)
![7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide](/img/structure/B13027496.png)
![4-[2,2-difluoro-4,6,10-trimethyl-12-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]phenol](/img/structure/B13027506.png)
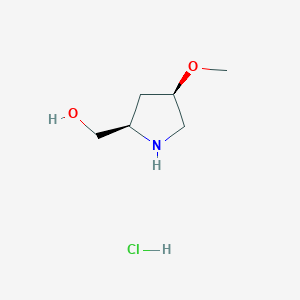
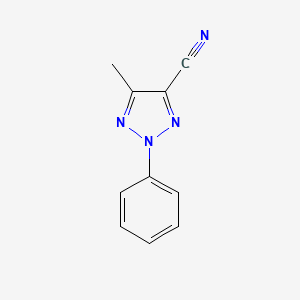
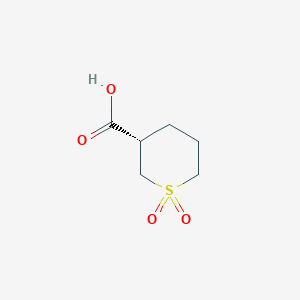
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)
